molecular formula C24H23N5O3S B12031440 N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12031440
M. Wt: 461.5 g/mol
InChI Key: KWBPLJOZCJKAFN-KOEQRZSOSA-N
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Description

The compound N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS: 487037-13-8) is a triazole-based acetohydrazide derivative with a complex structure featuring:

  • A 4H-1,2,4-triazole core substituted at the 3-position with a sulfanyl group.
  • 4-Methylphenyl and 4-methoxyphenyl groups at the 4- and 5-positions of the triazole ring, respectively.
  • A furan-2-yl ethylidene moiety linked to the acetohydrazide group .

This structural framework is associated with diverse pharmacological activities observed in analogous compounds, including antimicrobial, antioxidant, and anti-inflammatory properties . The presence of electron-donating groups (e.g., methoxy and methyl) and sulfur-containing moieties may enhance solubility and redox activity, respectively .

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H23N5O3S/c1-16-6-10-19(11-7-16)29-23(18-8-12-20(31-3)13-9-18)27-28-24(29)33-15-22(30)26-25-17(2)21-5-4-14-32-21/h4-14H,15H2,1-3H3,(H,26,30)/b25-17+

InChI Key

KWBPLJOZCJKAFN-KOEQRZSOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=CO3)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=CO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a triazole moiety, which are known for their diverse biological activities. The structural formula can be summarized as follows:

PropertyDetails
Molecular Formula C20H22N4O2S
Molecular Weight 382.48 g/mol
IUPAC Name N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Antimicrobial Properties

Research has indicated that compounds containing triazole and sulfanyl groups exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazoles possess potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with enzyme activity critical for bacterial survival.

Antitumor Activity

Several studies have highlighted the antitumor potential of triazole derivatives. For instance, compounds similar to N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values reported were in the low micromolar range, indicating effective inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
Triazole Derivative AMCF-75.0
Triazole Derivative BHeLa7.5

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For example, the triazole ring can coordinate with metal ions in enzymes, thereby inhibiting their function. Additionally, the hydrazide moiety may contribute to the formation of reactive intermediates that induce apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Study 2: Anticancer Activity

In vitro tests on human breast cancer cells showed that treatment with N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses indicated increased apoptosis rates in treated cells.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally similar acetohydrazide and triazole derivatives:

Compound Name / ID Key Substituents Structural Differences vs. Target Compound Reference
Target Compound (487037-13-8) 4-Methylphenyl, 4-methoxyphenyl, furan-2-yl ethylidene
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide Nitrophenyl, phenyl, carbothioamide Nitro group (electron-withdrawing), carbothioamide moiety
2-(2,3-Dihydro-1-benzofuran-5-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide Dihydrobenzofuran, fluorophenyl Fluorine substituent, benzofuran scaffold
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide) Pyridine-2-yl, ethyl, phenylmethylidene Pyridine ring, ethyl group
(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide Benzofuran-2-yl, 4-methoxyphenyl Benzofuran (bulkier than furan), carbohydrazide linkage
N′-[(E)-1-(2,4-Dichlorophenyl)ethylidene]-2-({5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide 2,4-Dichlorophenyl, tert-butyl, 4-methoxyphenyl Chlorine substituents, tert-butyl (lipophilic group)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide Chlorophenyl, 3-methylphenyl Chlorine (electron-withdrawing), methylphenyl isomer

Electronic and Steric Effects

  • In contrast, nitro () and chloro () substituents reduce electron density, which may increase reactivity or alter metabolic stability .
  • Sulfur-Containing Linkages : The sulfanyl group in the triazole core is conserved across analogs and may participate in hydrogen bonding or redox reactions .

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